molecular formula C23H23F3N2O4 B611318 (E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1415716-58-3

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B611318
M. Wt: 448.44
InChI Key: WUYOECAJFJFUFC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TG6-10-1 is a potent antagonist of E prostanoid receptor 2 (EP2;  Kb = 17.8 nM in C6 glioma cells overexpressing human EP2). It is 300-, 25-, and 10-fold selective for EP2 over other prostanoid receptors, including human EP3-4, FP and TP, and DP1 receptors, respectively. TG6-10-1 is also selective for EP2 over a panel of 40 enzymes, ion channels, receptors, and neurotransmitter transporters (IC50s >10 μM). In vivo, TG6-10-1 increases survival, decreases weight loss, prevents induction of IL-1β, IL-6, TNF-α, and MCP-1/CCL2 mRNA, and inhibits neuronal cell death in the hippocampus in mouse and rat models of status epilepticus induced by pilocarpine and diisopropyl fluorophosphate, respectively.
TG6-10-1 is a potent and selective antagonist for the prostaglandin E2 receptor subtype EP2. Systemic administration of TG6-10-1 completely recapitulates the effects of conditional ablation of cyclooxygenase-2 from principal forebrain neurons, namely reduced delayed mortality, accelerated recovery from weight loss, reduced brain inflammation, prevention of blood-brain barrier opening, and neuroprotection in the hippocampus, without modifying seizures acutely. TG6-10-1 shows low-nanomolar antagonist activity against EP2.

Scientific Research Applications

  • Certain acrylamides, similar in structure to the queried compound, have been identified as highly efficacious KCNQ2 openers, showing significant activity in reducing neuronal hyperexcitability (Wu et al., 2004).

  • A study on the synthesis of ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, a compound related to the one , demonstrates the potential for these types of compounds in chemical synthesis and manufacturing (Zeng Wei-chua, 2013).

  • Polycyclic chalcone-containing polyacrylamides, which have structural similarities to the queried compound, have been synthesized and shown to have promising antibacterial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Boopathy et al., 2017).

  • Another study explored the synthesis and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as novel antinarcotic agents, indicating potential applications in drug development for treating addiction (Jung et al., 2009).

  • The synthesis of a novel functional acrylamide, which can be homopolymerized and copolymerized, suggests potential applications in polymer science and materials engineering (Ling et al., 1999).

  • Research on polymers with acid-labile side-chains, including acrylamides, reveals applications in controlled release materials, which could have significant implications in drug delivery systems (Heath et al., 2010).

properties

IUPAC Name

(E)-N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYOECAJFJFUFC-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.